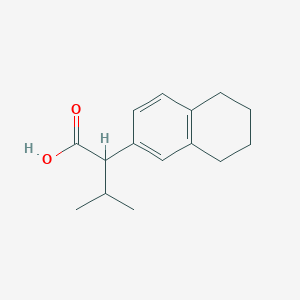![molecular formula C17H19N3O3S B253952 N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide, also known as ETP-46464, is a novel small molecule that has gained attention in the scientific community for its potential as a therapeutic agent. ETP-46464 has shown promising results in preclinical studies as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. In
Wirkmechanismus
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide exerts its pharmacological effects by inhibiting DHODH, which is a mitochondrial enzyme involved in the de novo pyrimidine synthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is a key step in the synthesis of pyrimidine nucleotides. N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide binds to the ubiquinone-binding site of DHODH, preventing the transfer of electrons to the electron transport chain and ultimately inhibiting pyrimidine synthesis.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. It has also been shown to suppress T-cell proliferation and cytokine production in preclinical models of autoimmune diseases. In addition, N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide is its specificity for DHODH, which makes it a promising therapeutic agent for diseases that are characterized by increased pyrimidine synthesis. However, one of the limitations of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the long-term effects of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide on normal cell proliferation and immune function are not yet fully understood.
Zukünftige Richtungen
Future research on N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide could focus on optimizing its pharmacokinetic properties to improve its solubility and bioavailability. In addition, further studies could investigate the long-term effects of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide on normal cell proliferation and immune function. N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide could also be explored as a potential therapeutic agent for other diseases that are characterized by increased pyrimidine synthesis, such as viral infections and certain genetic disorders.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the preparation of the starting materials and the coupling of the key intermediates. The first step involves the preparation of 4-ethoxyphenyl isocyanate, which is then reacted with 2-mercapto-4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine to obtain the intermediate 2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide. The final step involves the coupling of this intermediate with 4-ethoxyphenylboronic acid to yield N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied in preclinical models for its potential as a therapeutic agent. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of cancer cells. N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to inhibit DHODH activity, leading to a decrease in pyrimidine synthesis and ultimately, cell death. N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has also shown promising results in preclinical models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, where it has been shown to suppress T-cell proliferation and cytokine production.
Eigenschaften
Produktname |
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C17H19N3O3S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-12-8-6-11(7-9-12)18-15(21)10-24-17-19-14-5-3-4-13(14)16(22)20-17/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22) |
InChI-Schlüssel |
MHCFKOHIHPGGBY-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)

![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)

![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)

![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)


![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)